BenchChemオンラインストアへようこそ!

Enoxolone

Pharmacokinetics Oral Bioavailability Stereoisomer Differentiation

Select Enoxolone (18β-GA) for in vivo oral studies: only the 18β stereoisomer achieves systemic exposure, unlike GI-sequestered 18α-GA. This aglycone delivers dual 11β-HSD inhibition (IC50 0.09-0.36 μM) and 15-PGDH blockade for glucocorticoid/prostaglandin modulation. Insist on stereochemically verified material; isomer contamination or misidentification directly compromises target engagement and experimental reproducibility. Pharmacopoeial-grade EP reference standards with traceable certification (mp 292-295°C) are available for ANDA, AMV, and QC applications.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
CAS No. 471-53-4
Cat. No. B1671342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoxolone
CAS471-53-4
Synonyms12, Po
Acid, Glycyrrhetic
Acid, Glycyrrhetinic
Acid, Rhetinic
Acid, Uralenic
Arthrodont
Enoxolone
Glyciram
Glycyram
Glycyrrhetic Acid
Glycyrrhetinic Acid
Jintan
Po 12
Rhetinic Acid
Uralenic Acid
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1
InChIKeyMPDGHEJMBKOTSU-FNCONFKVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enoxolone (CAS 471-53-4) 18β-Glycyrrhetinic Acid: Procurement-Ready Pentacyclic Triterpenoid Reference


Enoxolone (INN), chemically designated as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid aglycone derived from the hydrolysis of glycyrrhizic acid obtained from Glycyrrhiza species (licorice) [1]. Its pharmacological mechanism centers on dual inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes, which regulate intracellular glucocorticoid availability, and 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which modulates prostaglandin metabolism [2]. The compound exists as one of two C18 stereoisomers (18β vs. 18α), with stereochemical configuration at the D/E ring junction critically dictating both target engagement and systemic bioavailability [3].

Why 18β-Glycyrrhetinic Acid Cannot Be Interchanged with 18α-GA or Carbenoxolone: Stereochemistry and Bioavailability


Substituting Enoxolone (18β-GA) with its 18α stereoisomer or the semi-synthetic derivative carbenoxolone introduces critical and quantifiable differences in pharmacological behavior that render them non-interchangeable. The 18α isomer, while demonstrating higher anti-inflammatory potency in certain localized assays, exhibits negligible oral bioavailability in murine models—only 18β-GA is detectable in serum following oral administration [1]. Furthermore, the stereoisomers diverge mechanistically in granuloma models: 18β-GA loses anti-inflammatory activity in adrenalectomized rats, whereas 18α-GA maintains activity, indicating fundamentally different dependency on adrenal function [2]. Carbenoxolone, a hemisuccinate derivative, produces a distinct clinical toxicity profile characterized by sodium retention and hypertension via mixed 11β-HSD1/HSD2 inhibition and direct mineralocorticoid receptor potentiation, diverging from Enoxolone's predominant 11β-HSD2 selectivity [3]. Procurement of unqualified material risks isomer contamination or misidentification, directly compromising experimental reproducibility and formulation outcomes.

Enoxolone (18β-Glycyrrhetinic Acid): Direct Comparator Evidence and Quantitative Differentiation Data


Oral Bioavailability: Serum Detection of 18β-GA vs. Undetectable 18α-GA Following Oral Dosing

In a direct head-to-head pharmacokinetic study, oral administration of 18α-GA and 18β-GA in mice revealed a stark bioavailability divergence: only 18β-GA (Enoxolone) was detectable in serum following oral dosing, whereas substantial amounts of 18α-GA remained unabsorbed in the small intestine, demonstrating that the 18β stereochemistry is a prerequisite for oral anti-allergic efficacy [1].

Pharmacokinetics Oral Bioavailability Stereoisomer Differentiation

Anti-Inflammatory Mechanism: Adrenal-Dependent Activity of 18β-GA vs. Glucocorticoid-Like 18α-GA

In a comparative study using the cotton pellet granuloma model, 18β-GA at 30 mg/kg p.o. exhibited anti-inflammatory activity in normal rats but lost all activity in adrenalectomized rats, demonstrating complete adrenal dependence. In contrast, 18α-GA maintained equivalent antigranulomatous activity in both normal and adrenalectomized rats, behaving similarly to a direct glucocorticoid [1]. This indicates distinct mechanistic pathways that are non-overlapping.

Anti-Inflammatory Glucocorticoid Mimetic Mechanism of Action

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition: Enoxolone Potency and Tissue-Specific IC50 Values

Enoxolone (18β-GA) exhibits potent and tissue-differentiated inhibition of 11β-HSD activity in rat hepatic and renal homogenates, with IC50 values of 0.09 μM (hepatic) and 0.36 μM (renal) [1]. This represents a class-level inference of its superior potency relative to many other pentacyclic triterpenoids lacking the 18β-configuration, as the specific D/E ring stereochemistry is critical for 11β-HSD active site engagement.

11β-HSD Inhibition Glucocorticoid Metabolism Enzyme Kinetics

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition: Prostaglandin Elevation Mechanism

Enoxolone inhibits 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for converting active prostaglandins PGE-2 and PGF-2α to their inactive 15-keto-13,14-dihydro metabolites . This results in elevated local prostaglandin concentrations in the digestive system, which stimulates mucous secretion and promotes gastric cytoprotection. This mechanism differentiates Enoxolone from direct acid-suppressing agents and provides a prostaglandin-mediated alternative pathway for ulcer treatment research.

15-PGDH Inhibition Prostaglandin Metabolism Anti-Ulcer Mechanism

Reference Standard Grade: Pharmacopoeial Certification vs. Research-Grade Material

For analytical method validation and quality control (QC) applications, procurement must differentiate between research-grade Enoxolone (≥98% HPLC) and pharmacopoeial reference standards certified to European Pharmacopoeia (EP) specifications [1]. EP Reference Standards are issued by EDQM and are supplied with defined unit quantities and storage conditions (2-8°C), whereas ISO 17034-accredited reference materials provide traceability for compliant analysis in ANDA submissions and commercial production .

Analytical Reference Standard Quality Control Pharmacopoeial Compliance

Enoxolone Application Scenarios: Evidence-Backed Use Cases for Procurement Decisions


In Vivo Anti-Allergic and Anti-Inflammatory Studies Requiring Oral Bioavailability

Enoxolone (18β-GA) is the appropriate selection for in vivo studies involving oral dosing due to its demonstrated systemic exposure following oral administration, whereas 18α-GA is not detected in serum and remains sequestered in the intestine [1]. This scenario includes contact dermatitis and IgE-mediated immediate allergic dermatitis models where 18β-GA exhibited quantifiable anti-allergic effects [1].

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Target Engagement and Glucocorticoid Metabolism Research

Enoxolone serves as the reference inhibitor for 11β-HSD studies, with established IC50 values of 0.09 μM (hepatic) and 0.36 μM (renal) in rat tissue homogenates [2]. The compound's 18β stereochemistry is essential for active site binding; alternative stereoisomers or derivatives lacking this configuration exhibit altered or reduced target engagement [2].

Analytical Method Development, Validation, and Pharmaceutical Quality Control

For analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) regulatory submissions, pharmacopoeial-grade Enoxolone (EP Reference Standard or ISO 17034-accredited material) is required [3]. This grade provides traceable certification and defined specifications (melting point 292-295°C) that research-grade material cannot substitute [3].

Prostaglandin-Mediated Gastroprotection and Peptic Ulcer Mechanism Studies

Enoxolone enables investigation of 15-PGDH inhibition as a mechanism for elevating local prostaglandin concentrations and stimulating mucosal protection . This pathway is distinct from direct acid suppression and provides an alternative pharmacological tool for ulcer treatment research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enoxolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.